4-([1,1'-Biphenyl]-4-yl)-2,6-dichloropyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-(4-phenylphenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2/c17-15-10-14(19-16(18)20-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLYHIYQPLADGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 1,1 Biphenyl 4 Yl 2,6 Dichloropyrimidine
Established Synthetic Pathways to the Dichloropyrimidine Core
The formation of the central 2,6-dichloropyrimidine scaffold is a well-established process, typically involving the creation of a pyrimidine (B1678525) ring followed by a halogenation step. This approach ensures a reliable supply of the key intermediate required for the final arylation.
Cyclization Reactions for Pyrimidine Ring Formation
The most common and versatile method for constructing the pyrimidine ring is through the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea, guanidine, or amidines. For the synthesis of the precursor to 2,6-dichloropyrimidine, namely 4,6-dihydroxypyrimidine (B14393) (which exists in the more stable tautomeric form, pyrimidine-4,6(1H,5H)-dione), a typical pathway involves the cyclization of diethyl malonate with formamide (B127407).
This reaction is generally conducted in the presence of a strong base like sodium ethoxide. The base deprotonates the active methylene (B1212753) group of diethyl malonate, facilitating its reaction with formamide to build the heterocyclic ring. The initial product is the sodium salt of 4,6-dihydroxypyrimidine, which is then neutralized with an acid to yield the final dihydroxy precursor.
Halogenation Protocols for Dihydroxypyrimidine Precursors
Once 4,6-dihydroxypyrimidine is obtained, the hydroxyl groups are converted to chloro groups. This transformation is a crucial step, as the chlorine atoms serve as leaving groups for the subsequent cross-coupling reaction. The halogenation is typically achieved using potent chlorinating agents.
Phosphorus oxychloride (POCl₃) is a classical and widely used reagent for this purpose. The reaction involves heating 4,6-dihydroxypyrimidine with an excess of POCl₃, often in the presence of a tertiary amine like N,N-diethylaniline, which acts as a catalyst and acid scavenger. Other reagents such as thionyl chloride (SOCl₂) or triphosgene (B27547) can also be employed. For instance, a method for synthesizing 4,6-dichloro-2-methylpyrimidine (B42779) uses a triphosgene solution in dichloroethane. google.com A similar protocol can be adapted for the non-methylated analogue. The reaction proceeds by converting the hydroxyl groups into better leaving groups, which are then displaced by chloride ions. After the reaction is complete, the excess chlorinating agent is carefully quenched, and the desired 4,6-dichloropyrimidine (B16783) is isolated and purified.
Advanced Strategies for Biphenyl (B1667301) Moiety Introduction
With the 2,6-dichloropyrimidine core in hand, the next stage is the regioselective introduction of the 4-biphenyl group. Palladium-catalyzed cross-coupling reactions are the state-of-the-art method for this transformation, offering high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is the most prominent method for forming the C-C bond between the pyrimidine ring and the biphenyl moiety. This reaction involves the coupling of a halo-pyrimidine with an organoboronic acid or ester in the presence of a palladium catalyst and a base. For the synthesis of 4-([1,1'-Biphenyl]-4-yl)-2,6-dichloropyrimidine, the reaction would involve 4,6-dichloropyrimidine and [1,1'-biphenyl]-4-ylboronic acid.
A key consideration in the coupling of dihalogenated pyrimidines is regioselectivity. The reactivity of the halogen positions on the pyrimidine ring generally follows the order C4(6) > C2 > C5. acs.org This inherent reactivity difference allows for the selective mono-arylation at the C4 (or the equivalent C6) position, leaving the C2 chlorine atom intact for potential further functionalization.
The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful optimization of several reaction parameters. Research on analogous systems, such as the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), provides valuable insights into these parameters. mdpi.comresearchgate.net
Catalyst and Ligand: The choice of palladium source and ligand is critical. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and commercially available catalyst that has proven effective. mdpi.com Other efficient catalytic systems often involve a palladium(II) precatalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) or Pd(dppf)Cl₂ combined with a phosphine (B1218219) ligand. mdpi.com Electron-rich and bulky phosphine ligands, such as those of the Buchwald-type, or N-heterocyclic carbene (NHC) ligands can enhance catalytic activity, especially for less reactive aryl chlorides. nih.govrsc.org Catalyst loading is typically kept low, often in the range of 1-5 mol %, to balance efficiency with cost.
Base: A base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases are most common, with potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) being frequently used. mdpi.commdpi.commdpi.com The choice of base can influence the reaction rate and yield, with K₃PO₄ often proving superior in similar systems. mdpi.com
Solvent System: The solvent plays a crucial role in solubilizing the reactants and catalyst and affecting the reaction kinetics. Aprotic polar solvents or solvent mixtures are typically employed. Common choices include 1,4-dioxane (B91453), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF), often in combination with water. mdpi.commdpi.com Studies have shown that for the Suzuki coupling of dichloropyrimidines, 1,4-dioxane can provide the highest yields. mdpi.com
The following table summarizes the optimization of a model Suzuki-Miyaura reaction for a related dichloropyrimidine substrate, demonstrating the impact of different solvents and bases on the product yield. mdpi.com
| Entry | Solvent | Base | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | K₃PO₄ | Pd(PPh₃)₄ (5 mol%) | 40 |
| 2 | Acetonitrile | K₃PO₄ | Pd(PPh₃)₄ (5 mol%) | 36 |
| 3 | 1,4-Dioxane | K₃PO₄ | Pd(PPh₃)₄ (5 mol%) | 60 |
| 4 | 1,4-Dioxane | K₂CO₃ | Pd(PPh₃)₄ (5 mol%) | 45 |
| 5 | 1,4-Dioxane | Na₂CO₃ | Pd(PPh₃)₄ (5 mol%) | 50 |
The scope of the Suzuki-Miyaura reaction for producing 4-aryl-2,6-dichloropyrimidines is generally broad, particularly concerning the boronic acid partner.
Substrate Scope: The reaction tolerates a wide range of functional groups on the aryl boronic acid. Both electron-donating and electron-withdrawing substituents are generally well-accommodated, allowing for the synthesis of a diverse library of analogues. mdpi.comrsc.org For the specific synthesis of this compound, the use of [1,1'-biphenyl]-4-ylboronic acid is required. The methodology is robust enough to handle this relatively large and sterically demanding coupling partner.
Limitations: Despite its versatility, the reaction has some limitations. A significant side reaction can be the protodeboronation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom. mdpi.com This side reaction is often more pronounced with aryl boronic acids bearing strong electron-withdrawing groups, which can lead to lower yields of the desired coupled product. mdpi.com Another potential issue is diarylation, where both the C4 and C6 positions of the dichloropyrimidine react. However, by carefully controlling the stoichiometry (using approximately one equivalent of the boronic acid) and leveraging the higher reactivity of the C4/C6 position, selective mono-arylation can be achieved effectively. researchgate.net
The following table illustrates the substrate scope with various arylboronic acids in a related system, highlighting the yields obtained with different electronic properties. mdpi.com
| Arylboronic Acid Substituent | Electronic Effect | Yield (%) |
|---|---|---|
| 4-OCH₃ | Electron-Donating | 60 |
| 4-CH₃ | Electron-Donating | 55 |
| -H (Phenyl) | Neutral | 60 |
| 4-F | Electron-Withdrawing (Weak) | 45 |
| 4-Cl | Electron-Withdrawing | 50 |
| 3-NO₂ | Electron-Withdrawing (Strong) | 25 |
| 4-NO₂ | Electron-Withdrawing (Strong) | 30 |
Alternative Carbon-Carbon Bond Formation Strategies
While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a standard and robust method for forming the aryl-aryl bond in this compound, several alternative strategies exist in the broader field of organic synthesis. These methods could offer advantages in terms of substrate scope, functional group tolerance, or reaction conditions.
One prominent alternative is the Stille coupling , which involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. For the synthesis of the target molecule, this could involve coupling a stannylated biphenyl derivative with 2,6-dichloro-4-iodopyrimidine or, conversely, a stannylated dichloropyrimidine with a 4-iodobiphenyl.
Another powerful tool is the Negishi coupling , which utilizes an organozinc reagent. This method is known for its high reactivity and functional group tolerance. The synthesis could proceed via the coupling of a 4-(organozinc)biphenyl reagent with an appropriately halogenated 2,6-dichloropyrimidine.
Beyond palladium-catalyzed reactions, other transition metals can be employed. Nickel-catalyzed cross-couplings , for instance, have emerged as a cost-effective and sometimes more reactive alternative to palladium for certain transformations.
Furthermore, methodologies that construct the pyrimidine ring onto a pre-existing biphenyl precursor could be considered. This approach might involve the cyclocondensation of a biphenyl-containing 1,3-dicarbonyl compound (or its equivalent) with a nitrogen source like thiourea, followed by chlorination and further modifications. nih.gov This fundamentally alters the synthetic strategy from C-C bond formation on a pre-formed heterocycle to the construction of the heterocycle itself.
A summary of potential, though not explicitly documented for this specific compound, C-C bond formation strategies is presented below.
| Coupling Reaction | Key Reagents | Potential Advantages | General Reference |
|---|---|---|---|
| Suzuki-Miyaura (Standard) | Organoboron compound + Organic Halide | High stability of reagents, mild conditions, commercial availability of reagents. | researchgate.net |
| Stille Coupling | Organotin compound + Organic Halide | Tolerant of a wide range of functional groups. | researchgate.net |
| Negishi Coupling | Organozinc compound + Organic Halide | High reactivity, mild reaction conditions. | researchgate.net |
| Hiyama Coupling | Organosilicon compound + Organic Halide | Low toxicity of silicon byproducts. | researchgate.net |
Scale-Up Considerations and Process Optimization for Synthesis
Transitioning the synthesis of this compound from a laboratory setting to industrial production requires rigorous process optimization with a focus on safety, cost-effectiveness, purity, and environmental impact.
Synthesis of Key Intermediates: A critical starting material for this molecule is 4,6-dichloropyrimidine. nbinno.com Its industrial synthesis typically begins with 4,6-dihydroxypyrimidine, which is then chlorinated. nbinno.comgoogle.com The choice of chlorinating agent is a key consideration for scale-up. Common methods include the use of phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosgene (B1210022) derivatives. nbinno.comgoogle.com
Each method presents unique challenges for large-scale production:
Phosphorus Oxychloride (POCl₃): Widely used, often in the presence of a base like N,N-dimethylaniline or a hindered amine (e.g., Hünig's base). google.com Optimization focuses on managing the highly corrosive nature of POCl₃ and handling the phosphorus-containing waste streams. nbinno.com Patented processes describe regenerating POCl₃ from the phosphorus residues to improve atom economy. google.com
Thionyl Chloride (SOCl₂): An alternative chlorinating agent that can be used with a catalyst in a suitable solvent like dichloroethane. google.com This process may offer a different safety and byproduct profile compared to POCl₃.
Phosgene Derivatives: While effective, the high toxicity of phosgene and its derivatives necessitates stringent safety protocols and specialized equipment, making it a less common choice. google.com
The table below summarizes various approaches for the synthesis of the 4,6-dichloropyrimidine intermediate.
| Chlorinating Agent | Base/Catalyst | Key Process Considerations | Source |
|---|---|---|---|
| Phosphorus Oxychloride | Hünig's base (Saturated hindered amine) | Reaction temperature control (60-90°C), potential for reagent regeneration. | google.com |
| Phosphorus Oxychloride | N,N-dimethylaniline | Management of corrosive reagents and waste streams. | google.com |
| Thionyl Chloride | Chlorination catalyst in dichloroethane | Control of catalyst, distillation, and crystallization for purification. | google.com |
| Phosgene | Suitable base | Requires specialized handling due to high toxicity. | google.com |
Process Optimization for the Coupling Step: For the crucial C-C bond formation step (e.g., Suzuki coupling), optimization is paramount. A key finding in related heterocyclic couplings is the potential for unexpected side reactions. For example, studies on chlorothienopyrimidines have shown that without proper degassing of solvents, an undesired C-O bond formation can occur instead of the expected C-C bond, leading to impurities. researchgate.net Therefore, on a large scale, ensuring an inert atmosphere and using degassed solvents is critical to prevent the formation of phenolic byproducts from the boronic acid and subsequent nucleophilic aromatic substitution. researchgate.net
Modern process optimization may involve automated systems and statistical design of experiments (DoE) to rapidly identify optimal conditions for temperature, catalyst loading, reaction time, and reagent stoichiometry, thereby maximizing yield and purity while minimizing waste. nih.gov
Downstream Processing: Purification of the final product on a large scale must be efficient and scalable. This typically involves crystallization, which requires careful solvent selection and control of cooling profiles to ensure high purity and consistent crystal morphology. The final product's purity is often assessed by HPLC to meet the stringent requirements of its downstream applications, such as in the pharmaceutical or agrochemical industries. nbinno.com
Reaction Chemistry and Chemical Transformations of 4 1,1 Biphenyl 4 Yl 2,6 Dichloropyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atoms (C2, C4, and C6). In 4-([1,1'-Biphenyl]-4-yl)-2,6-dichloropyrimidine, the chlorine atoms at positions 2 and 6 serve as excellent leaving groups, facilitating the introduction of a wide range of nucleophiles.
The regioselectivity of SNAr reactions on dichloropyrimidine scaffolds is a subject of considerable study, as the relative reactivity of the chlorine atoms can be influenced by substituents on the ring. wuxiapptec.com For 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4 position. wuxiapptec.com This preference is often explained by the analysis of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), where the LUMO coefficient is typically larger at C4, indicating it as the most electrophilic site. wuxiapptec.com
In the case of this compound, the two chlorine atoms are at positions electronically equivalent to C4 in the 2,4-dichloro isomer (i.e., para to one ring nitrogen and ortho to the other). The biphenyl (B1667301) substituent at C4 is symmetrically positioned between the C2 and C6 positions. Due to this symmetry, the electronic properties of C2 and C6 are expected to be very similar. Consequently, mono-substitution reactions may result in a mixture of 2- and 6-substituted isomers. The precise ratio can be sensitive to subtle electronic and steric effects, as well as reaction conditions. wuxiapptec.com Stoichiometric control is often employed to favor either mono- or di-substitution. In reactions on symmetrically substituted 4,6-dichloropyrimidines, stoichiometric control of reactants has been shown to work effectively with various amine nucleophiles. mdpi.com
The displacement of chloride ions by amine nucleophiles is a common and versatile method for functionalizing the dichloropyrimidine core. Both primary and secondary amines, including aliphatic and aromatic variants, can be used to generate mono- and di-aminopyrimidines. These reactions can proceed under thermal conditions, often in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to neutralize the liberated HCl, or they can be facilitated by palladium catalysis. acs.orgnih.govresearchgate.net
For instance, catalyst-free monoamination of 4,6-dichloropyrimidine (B16783) with various amines has been achieved under basic conditions in solvents like DMF at elevated temperatures. nih.gov Palladium-catalyzed aminations, on the other hand, can often proceed under milder conditions and are particularly useful for less reactive amines. acs.org In studies on 6-aryl-2,4-dichloropyrimidines, highly regioselective amination favoring the C4 position was achieved. Reactions with aliphatic secondary amines were effectively catalyzed by palladium complexes, whereas reactions with anilines proceeded with high regioselectivity without a catalyst. acs.org
| Amine Nucleophile | Reaction Conditions | Substrate Class | Typical Product | Reference |
|---|---|---|---|---|
| Adamantane-containing amines | K₂CO₃, DMF, 140 °C | 4,6-Dichloropyrimidine | Mono-aminated product | nih.gov |
| Aliphatic secondary amines (e.g., Dibutylamine) | Pd(OAc)₂, dppb, LiHMDS, THF, -20 °C | 6-Aryl-2,4-dichloropyrimidine | Regioselective mono-amination | acs.org |
| Aromatic amines (e.g., Aniline) | No catalyst, -60 °C | 6-Aryl-2,4-dichloropyrimidine | Regioselective mono-amination | acs.org |
| Polyamines | Cs₂CO₃, Dioxane, reflux | 4,6-Dichloropyrimidine | N,N'-bis(chloropyrimidinyl) derivatives | researchgate.net |
Oxygen-based nucleophiles, such as alkoxides (RO⁻) and aryloxides (ArO⁻), can readily displace the chlorine atoms on the pyrimidine ring to form ethers. These reactions are typically performed by treating the dichloropyrimidine with a pre-formed sodium or potassium alkoxide/aryloxide, or by using an alcohol/phenol in the presence of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydride (KH).
Studies on the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have shown that solvolysis and the incorporation of alkoxide ions can occur when alcohols are used as solvents in the presence of a base, leading to alkoxylated products. mdpi.com This demonstrates the competition between different nucleophiles present in the reaction mixture. mdpi.com The reaction of 2-chloro-4,6-dimethoxypyrimidine (B81016) with various alkoxy or aryloxy nucleophiles further confirms the viability of this transformation on the pyrimidine scaffold. researchgate.net For this compound, sequential or double substitution can be achieved to yield mono- or di-ether products, depending on the stoichiometry of the nucleophile used.
| Nucleophile | Reagents/Conditions | Substrate Class | Product Type | Reference |
|---|---|---|---|---|
| Alkoxides (from alcohol) | Alcohol (solvent), NaOH | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Alkoxy-pyrimidine | mdpi.com |
| Alkoxides/Aryloxides | NaH, Alcohol/Phenol | 2-Chloro-4,6-dimethoxypyrimidine | Alkoxy/Aryloxy-pyrimidine | researchgate.net |
Sulfur nucleophiles, such as thiolates (RS⁻), react readily with dichloropyrimidines to form thioethers. These reactions typically proceed under basic conditions using a thiol and a base, or by employing a pre-formed sodium thiolate. The synthesis of pyrimidine-2-thiol (B7767146) derivatives from chloropyrimidines is a well-established transformation. researchgate.net Research on 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) has shown that nucleophiles like thiolates can selectively displace substituents on the pyrimidine ring. researchgate.net This suggests that this compound would react with thiolates to yield 2,6-bis(alkylthio)- or 2,6-bis(arylthio)pyrimidines.
Phosphination reactions, involving the introduction of a phosphorus-containing group, are less common but mechanistically plausible via an SNAr pathway. Strong phosphorus nucleophiles, such as phosphide (B1233454) anions (R₂P⁻) or certain phosphines, could potentially displace the chlorine atoms to form phosphinopyrimidines. However, specific examples of this transformation on 2,6-dichloropyrimidine scaffolds are not widely documented in the surveyed literature.
Cross-Coupling Reactions for Further Functionalization of the Pyrimidine Ring
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the arylation, vinylation, or alkynylation of the pyrimidine ring. The chlorine atoms at the C2 and C6 positions of this compound are reactive sites for such transformations.
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for C-C bond formation. It involves the reaction of an organohalide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. The general order of reactivity for halogens on a pyrimidine ring in Suzuki couplings is C4/C6 > C2 > C5. rsc.org This indicates that the chlorine atoms in this compound are at the most reactive positions for this transformation.
The reaction can be controlled to achieve either mono- or di-arylation by adjusting the stoichiometry of the boronic acid and the reaction conditions. A variety of palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and bases, including potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄), have been successfully employed in solvents like 1,4-dioxane (B91453), toluene, or alcoholic mixtures. mdpi.comresearchgate.net Studies on the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) to form biphenyl-substituted dichloropyrimidines demonstrate the feasibility of this reaction on a closely related substrate, with good yields being obtained using electron-rich boronic acids. mdpi.com
| Organoboronic Acid | Catalyst System | Base | Solvent | Substrate Class | Reference |
|---|---|---|---|---|---|
| Arylboronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 5-Aryl-4,6-dichloropyrimidine | mdpi.com |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethanol/Toluene/Water | 2,4-Dichloropyrimidine (B19661) | researchgate.net |
| Various arylboronic acids | Pd(OAc)₂/PPh₃ | K₃PO₄ | Not specified | Substituted 4,6-dichloropyrimidines | researchgate.net |
Negishi Coupling with Organozinc Reagents
The Negishi coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc reagent and an organic halide. In the context of this compound, this reaction offers a route to introduce a wide range of alkyl and aryl substituents at the C2 and C6 positions. The reactivity of the two chlorine atoms can be differentiated, often allowing for sequential and regioselective couplings.
Generally, the chlorine at the C4 (or C6) position of a 2,4-dichloropyrimidine is more susceptible to palladium-catalyzed cross-coupling reactions than the chlorine at the C2 position. This regioselectivity is attributed to the electronic properties of the pyrimidine ring. However, the specific outcome can be influenced by the choice of catalyst, ligands, and reaction conditions.
While specific examples for the Negishi coupling of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous 4-aryl-2,6-dichloropyrimidines. Typical conditions for such a reaction would involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and an organozinc reagent in an aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF).
Table 1: Analogous Negishi Coupling Reactions on 4-Aryl-2,6-dichloropyrimidines
| Organozinc Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 60-80 | 75-85 |
| Ethylzinc bromide | PdCl₂(dppf) | DMF | Room Temp to 50 | 60-70 |
| (Thiophen-2-yl)zinc chloride | Pd(OAc)₂/SPhos | Toluene | 80-100 | 70-80 |
Note: The data in this table is representative of typical Negishi coupling reactions on 4-aryl-2,6-dichloropyrimidine systems and is intended to be illustrative of the potential outcomes for this compound.
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond, in this case between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is particularly valuable for introducing alkynyl moieties onto the pyrimidine ring, which can serve as handles for further transformations, such as cycloadditions or the synthesis of conjugated systems.
Similar to the Negishi coupling, the Sonogashira reaction on 2,6-dichloropyrimidines can exhibit regioselectivity, with the C6 position generally being more reactive. acs.org The reaction is typically co-catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), and carried out in the presence of a base, often an amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), which also serves as the solvent in some cases. libretexts.orggold-chemistry.org
Table 2: Analogous Sonogashira Coupling Reactions on Dichloropyrimidine Derivatives
| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 80-90 |
| Ethynyltrimethylsilane | Pd(OAc)₂ | CuI | DIPEA | DMF | 75-85 |
| 1-Heptyne | Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 70-80 |
Note: This table presents typical conditions and yields for Sonogashira coupling reactions on related dichloropyrimidine systems as an analogy for the reactivity of this compound.
Transformations Involving the Biphenyl Substituent
The biphenyl group of this compound can also undergo chemical transformations, although these are generally less explored than reactions at the dichloropyrimidine core. The reactivity of the biphenyl moiety is largely that of a typical aromatic system, and it can be subject to electrophilic aromatic substitution reactions. However, the directing effects of the pyrimidine ring and the other phenyl group, as well as the potential for catalyst deactivation by the nitrogen atoms of the pyrimidine, must be considered.
Potential transformations could include nitration, halogenation, or Friedel-Crafts acylation. The position of substitution on the biphenyl rings would be influenced by the electronic nature of the pyrimidine substituent. Given the electron-withdrawing nature of the dichloropyrimidine ring, electrophilic substitution would likely be directed to the terminal phenyl ring at the ortho and para positions relative to the bond connecting the two phenyl rings.
Selective functionalization of the biphenyl group in the presence of the reactive dichloropyrimidine core would require careful selection of reaction conditions to avoid undesired side reactions. For instance, milder reagents and lower temperatures might be necessary to achieve the desired transformation on the biphenyl moiety without affecting the chloro-substituents on the pyrimidine ring.
Derivatization to Polyfunctionalized Pyrimidine Scaffolds
The true synthetic power of this compound is realized in its ability to be converted into a wide array of polyfunctionalized pyrimidine scaffolds. The sequential and regioselective displacement of the two chlorine atoms allows for the introduction of different functional groups at the C2 and C6 positions.
Following an initial cross-coupling reaction, such as a Negishi or Sonogashira coupling at the more reactive C6 position, the remaining chlorine at the C2 position can be displaced through another cross-coupling reaction or a nucleophilic aromatic substitution (SNA_r). This stepwise approach enables the synthesis of unsymmetrically substituted pyrimidines.
A variety of nucleophiles can be employed for the SNA_r reaction, including amines, alkoxides, and thiolates, leading to the corresponding amino-, alkoxy-, and thio-substituted pyrimidines. Palladium-catalyzed amination (Buchwald-Hartwig amination) can also be a highly effective method for introducing amino groups, often with high regioselectivity. acs.org
Table 3: Examples of Derivatization of 4-Aryl-2,6-dichloropyrimidines
| Initial Reaction at C6 | Subsequent Reaction at C2 | Reagents for C2 Reaction | Resulting Functional Group at C2 |
|---|---|---|---|
| Suzuki Coupling with Phenylboronic acid | Buchwald-Hartwig Amination | Morpholine, Pd₂(dba)₃, BINAP, NaOtBu | Morpholinyl |
| Sonogashira Coupling with Phenylacetylene | Nucleophilic Substitution | Sodium methoxide | Methoxy |
| Negishi Coupling with Ethylzinc bromide | Suzuki Coupling | (4-Methoxyphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-Methoxyphenyl |
Note: The reactions presented in this table are based on the known reactivity of 4-aryl-2,6-dichloropyrimidines and serve as illustrative examples for the potential derivatization of this compound.
Through a combination of these cross-coupling and substitution reactions, a diverse library of complex molecules can be constructed from the this compound scaffold, highlighting its importance as a versatile building block in medicinal and materials chemistry.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
¹H-NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. For 4-([1,1'-Biphenyl]-4-yl)-2,6-dichloropyrimidine, the aromatic region of the spectrum is of key interest. The biphenyl (B1667301) group and the pyrimidine (B1678525) ring contain a total of 10 protons. Due to the free rotation around the C-C single bond of the biphenyl moiety, chemically equivalent protons will exhibit identical chemical shifts.
The expected ¹H-NMR spectrum would show a series of multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The single proton on the pyrimidine ring is expected to appear as a singlet, likely at the most downfield position due to the electron-withdrawing effects of the adjacent nitrogen atoms and chlorine atoms. The protons of the biphenyl group would appear as a set of doublets and triplets, characteristic of a para-substituted benzene ring and a monosubstituted benzene ring.
Predicted ¹H-NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Pyrimidine-H5 | 8.5 - 8.8 | Singlet (s) | 1H |
| Biphenyl-H2', H6' | 7.8 - 8.1 | Doublet (d) | 2H |
| Biphenyl-H2, H6 | 7.6 - 7.8 | Doublet (d) | 2H |
| Biphenyl-H3', H5' | 7.4 - 7.6 | Triplet (t) | 2H |
| Biphenyl-H3, H5 | 7.4 - 7.6 | Doublet (d) | 2H |
¹³C-NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The this compound molecule has 16 carbon atoms. Due to molecular symmetry, several pairs of carbon atoms in the biphenyl group are chemically equivalent, which would result in fewer than 16 signals in the ¹³C-NMR spectrum.
The carbon atoms directly bonded to the electronegative chlorine (C2, C6) and nitrogen atoms within the pyrimidine ring are expected to be significantly deshielded and appear at lower field (higher ppm values). The quaternary carbons (C4, C1', C4') will typically show weaker signals compared to protonated carbons.
Predicted ¹³C-NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrimidine C2, C6 | 160 - 165 |
| Pyrimidine C4 | 165 - 170 |
| Pyrimidine C5 | 115 - 120 |
| Biphenyl C1' | 139 - 142 |
| Biphenyl C4' | 143 - 146 |
| Biphenyl C1 | 135 - 138 |
| Biphenyl C4 | 130 - 133 |
| Biphenyl C2, C6, C2', C6' | 127 - 130 |
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this molecule, COSY would show correlations between adjacent protons on the same aromatic ring within the biphenyl group, helping to differentiate the signals from the two phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This would definitively link each proton signal in the ¹H-NMR spectrum to its corresponding carbon signal in the ¹³C-NMR spectrum (e.g., the pyrimidine H5 proton to the C5 carbon).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different parts of the molecule. For instance, HMBC would show a correlation between the pyrimidine H5 proton and the pyrimidine C4 and C6 carbons, as well as a correlation between the biphenyl protons (H3, H5) and the pyrimidine C4 carbon, confirming the attachment point of the biphenyl group to the pyrimidine ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. The molecular formula of this compound is C₁₆H₁₀Cl₂N₂. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M+, [M+2]+, [M+4]+) with an approximate ratio of 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Calculated Exact Mass Data
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ (for ³⁵Cl₂) | C₁₆H₁₀³⁵Cl₂N₂ | 300.0221 |
| [M+2]⁺ (for ³⁵Cl³⁷Cl) | C₁₆H₁₀³⁵Cl³⁷ClN₂ | 302.0192 |
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can be energetically unstable and break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to confirm the structure of the molecule.
For this compound, several key fragmentation pathways can be predicted:
Loss of a Chlorine Atom: A common fragmentation for chlorinated compounds is the loss of a chlorine radical (Cl•), which would result in a fragment ion at [M-35]⁺ or [M-37]⁺.
Cleavage of the Biphenyl-Pyrimidine Bond: The single bond connecting the two main ring systems is a likely point of cleavage. This could lead to fragments corresponding to the biphenyl cation ([C₁₂H₉]⁺, m/z = 153) or the dichloropyrimidine cation ([C₄HCl₂N₂]⁺, m/z = 147).
Loss of HCN: Pyrimidine rings can fragment through the loss of a neutral hydrogen cyanide (HCN) molecule, which would result in a fragment ion at [M-27]⁺ or from subsequent fragments.
Biphenyl Fragmentation: The biphenyl group itself can fragment, although it is relatively stable. researchgate.netacs.orgnist.gov
A plausible fragmentation pathway would begin with the molecular ion (m/z 300), which could lose a chlorine atom to form an ion at m/z 265. This could be followed by the loss of a second chlorine atom or HCN. Alternatively, cleavage at the central C-C bond could directly yield the biphenyl cation (m/z 153) and the dichloropyrimidinyl radical, or vice-versa.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of this compound. The vibrational modes of the molecule are dictated by its constituent parts: the biphenyl unit and the dichloropyrimidine ring.
The IR spectrum is expected to be characterized by several key absorption bands. Aromatic C-H stretching vibrations from both the biphenyl and pyrimidine rings typically appear in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the aromatic rings are anticipated to produce a series of sharp bands in the 1600-1400 cm⁻¹ range. The inter-ring C-C stretching vibration of the biphenyl moiety gives rise to a characteristic band around 1280 cm⁻¹. Furthermore, the C-Cl stretching vibrations associated with the dichloropyrimidine ring are expected to be observed in the lower frequency region, typically around 800-600 cm⁻¹.
Table 1: Expected Vibrational Frequencies for this compound Based on Analogous Compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aromatic C=C/C=N Stretch | 1600 - 1400 | IR, Raman |
| Biphenyl Inter-ring C-C Stretch | ~1280 | Raman |
| Aromatic Ring Breathing | 1000 - 800 | Raman |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | IR |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
Electronic spectroscopy provides insights into the conjugated π-system and electronic transitions within the molecule. The combination of the biphenyl and pyrimidine moieties creates an extended chromophore, which is expected to exhibit distinct absorption and emission properties.
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound in solution is predicted to be dominated by intense π → π* transitions. The biphenyl unit itself has a strong absorption maximum around 250 nm. The linkage to the dichloropyrimidine ring is expected to cause a bathochromic (red) shift of this absorption band due to the extension of the conjugated system. Additional absorption bands corresponding to n → π* transitions, associated with the non-bonding electrons of the nitrogen atoms in the pyrimidine ring, may also be observed, though typically with much lower intensity.
Compounds containing biphenyl units are often fluorescent. Therefore, this compound is expected to exhibit photoluminescence upon excitation at its absorption wavelength. The emission spectrum would likely show a single broad band in the blue region of the visible spectrum. The exact position of the emission maximum and the fluorescence quantum yield can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism, which is observed in similar donor-acceptor type chromophores researchgate.net.
Table 2: Expected Electronic Transition Data for this compound.
| Transition Type | Expected Absorption Maximum (λmax) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* (Biphenyl) | ~250-280 nm | High |
| π → π* (Conjugated System) | >280 nm | High |
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Conformation
Obtaining high-quality single crystals suitable for SCXRD analysis is a critical first step. For organic molecules like this compound, a common and effective method is slow evaporation of a saturated solution. Suitable solvents would include moderately polar organic solvents in which the compound has good solubility at room temperature, such as toluene, chloroform, or a mixture of ethyl acetate (B1210297) and a less polar solvent like hexane. The process involves dissolving the compound in a minimal amount of the chosen solvent and allowing the solvent to evaporate slowly and undisturbed over several days or weeks, leading to the formation of well-ordered crystals researchgate.net.
Once a suitable crystal is obtained, it is mounted on a goniometer and cooled to a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms. Data collection is performed using a modern diffractometer equipped with a focused X-ray source (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) and a sensitive detector. A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
After data collection, the raw diffraction intensities are processed, corrected for various factors (like absorption), and used to solve the crystal structure. Structure solution is typically achieved using direct methods or Patterson synthesis, followed by refinement using full-matrix least-squares on F². Non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit (GooF).
Table 3: Representative Parameters for SCXRD Data Collection and Refinement.
| Parameter | Typical Value / Method |
|---|---|
| Diffractometer | Bruker APEX-II CCD |
| X-ray Source | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100(2) K |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Data Collection | ω and φ scans |
| Structure Solution | Intrinsic Phasing (e.g., SHELXT) |
| Refinement Method | Full-matrix least-squares on F² (e.g., SHELXL) |
| Final R indices [I>2σ(I)] | R₁ < 0.05, wR₂ < 0.10 |
The refined crystal structure reveals precise details of the molecular geometry. A key feature of the biphenyl moiety is the dihedral angle between the two phenyl rings, which is typically non-zero (around 30-50°) in the solid state due to a balance between conjugative effects (favoring planarity) and steric hindrance from the ortho-hydrogen atoms (favoring a twisted conformation) mdpi.com. Similarly, a significant dihedral angle is expected between the mean planes of the biphenyl system and the dichloropyrimidine ring. Bond lengths and angles within the pyrimidine and phenyl rings are expected to fall within normal ranges for sp²-hybridized carbon and nitrogen atoms.
Analysis of the crystal packing reveals the nature of the intermolecular interactions that stabilize the crystal lattice. For this compound, several types of non-covalent interactions are anticipated. Due to the extensive aromatic surfaces, slipped parallel π-π stacking interactions between adjacent biphenyl and/or pyrimidine rings are likely to be a dominant packing feature. Additionally, weak hydrogen bonds of the C-H···N or C-H···Cl type may further connect the molecules into a three-dimensional supramolecular architecture researchgate.net. Understanding these interactions is crucial for crystal engineering and predicting the material's properties.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the properties of organic molecules like 4-([1,1'-Biphenyl]-4-yl)-2,6-dichloropyrimidine. These calculations can predict a wide range of properties by approximating the electron density of the molecule.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, a key aspect of its structure is the dihedral angle between the two phenyl rings of the biphenyl (B1667301) moiety and the orientation of the biphenyl group relative to the dichloropyrimidine ring.
Conformational analysis would involve systematically rotating the single bonds—primarily the bond connecting the two phenyl rings and the bond linking the biphenyl unit to the pyrimidine (B1678525) ring—to identify all possible stable conformers and the energy barriers between them. The global minimum conformation represents the most likely structure of the molecule under normal conditions. Studies on similar biphenyl derivatives often reveal a twisted conformation to be the most stable, arising from the balance between conjugative effects favoring planarity and steric hindrance between ortho-hydrogens favoring a non-planar arrangement.
Table 1: Illustrative Optimized Geometrical Parameters for the Most Stable Conformer of this compound
| Parameter | Value (Illustrative) |
| Biphenyl Dihedral Angle (C-C-C-C) | 38.5° |
| Pyrimidine-Biphenyl Dihedral Angle | 25.0° |
| C-Cl Bond Length (Pyrimidine) | 1.74 Å |
| C-N Bond Length (Pyrimidine) | 1.33 Å |
| C-C Bond Length (Biphenyl Link) | 1.49 Å |
Electronic Structure Analysis (Molecular Orbitals, Charge Distribution)
Understanding the electronic structure is crucial for predicting a molecule's behavior. DFT calculations provide detailed information about the distribution of electrons within the molecule, including the energies and shapes of molecular orbitals and the partial charges on each atom.
For this compound, the analysis would likely show that the electron density is delocalized across the aromatic rings. The nitrogen atoms and the chlorine atoms in the pyrimidine ring are expected to be regions of higher electron density due to their high electronegativity, resulting in negative partial charges. Conversely, the carbon atoms attached to these electronegative atoms would exhibit positive partial charges. This charge distribution is a key determinant of the molecule's intermolecular interactions and reactivity.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl ring system, while the LUMO is likely to be centered on the electron-deficient dichloropyrimidine ring. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) (Illustrative) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Electrostatic Potential (MEP) Surface Mapping for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, with different colors indicating regions of different electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring, indicating their nucleophilic character. The regions around the chlorine atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the biphenyl group and the carbon atoms of the pyrimidine ring attached to the chlorine atoms would be associated with positive potential (blue), highlighting them as potential sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs.
Table 3: Illustrative NBO Analysis - Key Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) |
| LP (N1) | π* (C2-N3) | 25.4 |
| LP (Cl5) | σ* (C4-C5) | 5.1 |
| π (C7-C8) | π* (C9-C10) | 20.8 |
Prediction of Spectroscopic Properties from First Principles
Computational chemistry can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, properties such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis) can be calculated.
DFT methods, often in conjunction with specific basis sets and functionals, are used to calculate these properties. For example, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts. Theoretical vibrational analysis can help in the assignment of complex experimental IR and Raman spectra. Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis spectra by calculating the energies and oscillator strengths of electronic transitions. These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds and for understanding their spectroscopic signatures.
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful lens for dissecting the intricate mechanisms of chemical reactions involving this compound. While specific theoretical studies on this exact molecule are not extensively documented in publicly available literature, a wealth of computational research on analogous dichloropyrimidine systems allows for a well-grounded extrapolation of its reactive behavior, particularly in nucleophilic aromatic substitution (SNAr) reactions.
The chlorine atoms at the 2- and 6-positions of the pyrimidine ring are susceptible to displacement by nucleophiles. Theoretical studies on similar 2,4- and 4,6-dichloropyrimidines consistently employ quantum mechanical (QM) calculations to predict the regioselectivity of these reactions. wuxiapptec.commdpi.com The biphenyl substituent at the 4-position is expected to exert a significant electronic influence on the pyrimidine ring, thereby affecting the relative reactivity of the C2 and C6 positions.
Computational investigations of SNAr reactions on dichloropyrimidine scaffolds typically involve the following approaches:
Analysis of the Lowest Unoccupied Molecular Orbital (LUMO): The distribution of the LUMO on the pyrimidine ring can indicate the most electrophilic sites, which are the most likely targets for nucleophilic attack. For dichloropyrimidines, the LUMO lobes are generally localized on the carbon atoms bearing the chlorine atoms. wuxiapptec.com The relative sizes of these lobes can offer a preliminary prediction of regioselectivity.
Transition State Energy Calculations: A more rigorous method for predicting reaction outcomes is the calculation of the energy barriers for the formation of transition states. wuxiapptec.com By modeling the reaction pathways for nucleophilic attack at both the C2 and C6 positions, the transition state energies can be determined. The pathway with the lower energy barrier is the kinetically favored one. wuxiapptec.com These calculations often take into account the nature of the nucleophile and the solvent effects.
For instance, in studies of 2,4-dichloropyrimidines, the presence of electron-donating or electron-withdrawing groups on the ring has been shown to significantly alter the regioselectivity of SNAr reactions. wuxiapptec.com It is plausible that the electron-donating character of the biphenyl group in this compound would modulate the electron density at the C2 and C6 positions, thereby influencing the preferred site of substitution.
Table 1: Illustrative Theoretical Data for Regioselectivity in a Generic SNAr Reaction on a Substituted Dichloropyrimidine
| Parameter | C2-Substitution | C6-Substitution |
| LUMO Lobe Size | Larger | Smaller |
| Calculated Transition State Energy (kcal/mol) | 15.8 | 17.2 |
| Predicted Major Product | C2-Substituted | - |
Note: The data in this table is hypothetical and serves to illustrate the type of information generated from computational studies on analogous compounds.
Furthermore, theoretical studies can elucidate the structure of key intermediates, such as the Meisenheimer complex, which is a stabilized anionic intermediate formed during the SNAr reaction. chemrxiv.org The stability of the Meisenheimer complexes for attack at the C2 and C6 positions can also provide insights into the reaction pathway.
Exploration of Non-Linear Optical (NLO) Properties through Computational Methods
The field of materials science has shown a growing interest in organic molecules with significant non-linear optical (NLO) properties due to their potential applications in optoelectronics and photonics. Pyrimidine derivatives, with their π-conjugated systems, are promising candidates for NLO materials. rsc.orgnih.gov Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for the theoretical prediction and understanding of the NLO properties of such molecules. ijcce.ac.irresearchgate.net
Polarizability (α): This parameter describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.
First Hyperpolarizability (β): This is a measure of the second-order NLO response of a molecule and is responsible for effects such as second-harmonic generation (SHG).
Second Hyperpolarizability (γ): This parameter governs the third-order NLO response, which includes phenomena like third-harmonic generation and two-photon absorption.
Computational studies on pyrimidine derivatives have demonstrated that the NLO properties are highly dependent on the molecular structure, particularly the presence of electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer. rsc.orgnih.gov In the case of this compound, the biphenyl group acts as a π-electron-rich system, which could contribute significantly to the molecule's polarizability and hyperpolarizability.
A typical computational workflow for investigating the NLO properties of this compound would involve:
Geometry Optimization: The three-dimensional structure of the molecule is optimized using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-311++G(d,p). nih.gov
Calculation of NLO Properties: Using the optimized geometry, the polarizability and hyperpolarizability tensors are calculated. These calculations are often performed in the gas phase and can also be extended to include solvent effects using continuum models.
Analysis of Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are analyzed to understand the electronic transitions that contribute to the NLO response. A smaller HOMO-LUMO gap is often associated with larger hyperpolarizability.
Table 2: Representative Calculated NLO Properties for a Generic Biphenyl-Substituted Pyrimidine Derivative
| NLO Property | Calculated Value (a.u.) |
| Average Polarizability (⟨α⟩) | 2.5 x 10-23 |
| First Hyperpolarizability (βtot) | 1.8 x 10-30 |
| Second Hyperpolarizability (γtot) | 3.2 x 10-36 |
Note: These values are hypothetical and are intended to be illustrative of the data obtained from DFT calculations on similar molecular systems.
The computational exploration of the NLO properties of this compound would provide valuable insights into its potential as a material for optical applications and could guide the design of new pyrimidine-based NLO chromophores with enhanced performance.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Key Precursor for Complex Heterocyclic Systems
The dichloropyrimidine core of the molecule is particularly valuable in synthetic chemistry. The two chlorine atoms act as excellent leaving groups, allowing for sequential and site-selective reactions. This reactivity is fundamental to its role as a precursor for a wide array of more complex heterocyclic structures.
The 2,6-dichloro substituents on the pyrimidine (B1678525) ring are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the controlled introduction of a wide variety of functional groups, leading to the synthesis of novel pyrimidine analogs with precisely tailored electronic and steric properties. The differential reactivity of the chlorine atoms can often be exploited by carefully controlling reaction conditions, such as temperature and the nature of the nucleophile, to achieve selective monosubstitution or disubstitution.
Common transformations include reactions with amines, thiols, and alcohols to yield amino-, thio-, and alkoxy-pyrimidines, respectively. nih.govresearchgate.net Furthermore, the chlorine atoms can be replaced through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of new carbon-carbon bonds. researchgate.net This methodology enables the attachment of additional aryl or heteroaryl groups, extending the π-conjugated system of the molecule. The ability to perform these modifications allows chemists to systematically alter the compound's properties for various applications.
Table 1: Representative Synthetic Transformations of Dichloropyrimidine Cores
| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| Nucleophilic Aromatic Substitution | Amines (R-NH₂) | Amino-pyrimidine |
| Nucleophilic Aromatic Substitution | Thiols (R-SH) | Thio-pyrimidine |
| Suzuki-Miyaura Coupling | Arylboronic Acids (Ar-B(OH)₂) | Aryl-pyrimidine |
This table illustrates general reaction types applicable to the dichloropyrimidine moiety for creating diverse analogs.
The 4-([1,1'-Biphenyl]-4-yl)-2,6-dichloropyrimidine scaffold is an ideal starting material for the synthesis of fused N-heterocyclic ring systems. derpharmachemica.com These polycyclic structures are of significant interest due to their prevalence in pharmacologically active compounds and functional materials. The synthesis of fused systems typically involves reacting the dichloropyrimidine core with bifunctional nucleophiles.
Building Block for Functional Materials
The combination of the electron-deficient pyrimidine ring and the electron-rich, π-conjugated biphenyl (B1667301) unit imparts valuable electronic and photophysical properties to the molecule. This makes it an attractive building block for the design and synthesis of novel functional organic materials.
The extended π-conjugation across the biphenyl and pyrimidine moieties forms the basis of a chromophore, a part of a molecule responsible for its color. The inherent structure of this compound can be considered a donor-acceptor (D-A) system, where the biphenyl group acts as a π-electron donor and the pyrimidine ring as an electron acceptor. This electronic arrangement is a common strategy in the design of organic dyes and fluorophores. nih.gov
The true potential of this compound lies in the ability to modify its structure to fine-tune its optical properties. By replacing the chlorine atoms with strong electron-donating or electron-withdrawing groups, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be precisely controlled. This tuning directly affects the wavelength of light absorbed and emitted by the molecule, allowing for the creation of chromophores and fluorophores that operate in specific regions of the electromagnetic spectrum, from the visible to the near-infrared. researchgate.netnih.govutdallas.edu
Table 2: Influence of Substituents on Chromophore Properties
| Substituent at 2,6-positions | Electronic Nature | Expected Effect on Absorption Max (λmax) |
|---|---|---|
| -NH₂ (Amino) | Electron-Donating | Red Shift (to longer wavelength) |
| -OCH₃ (Methoxy) | Electron-Donating | Red Shift (to longer wavelength) |
| -CN (Cyano) | Electron-Withdrawing | Blue Shift (to shorter wavelength) |
This table presents the general principles of how substituting the chlorine atoms can tune the optical properties of the core structure.
Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.comdlr.de The performance of these materials is heavily dependent on their molecular structure, which dictates their charge transport properties and energy levels. Biphenyl derivatives are well-known components in materials for organic electronics, often exhibiting good thermal stability and charge-carrying capabilities. rsc.org
The compound this compound is a promising precursor for such materials. The biphenyl unit provides a rigid, planar backbone conducive to effective intermolecular π-π stacking, which is crucial for efficient charge transport. rsc.org The electron-deficient pyrimidine ring can enhance electron mobility. By strategically substituting the chlorine atoms, it is possible to create either p-type (hole-transporting), n-type (electron-transporting), or ambipolar semiconductor materials. nih.gov For instance, attaching electron-rich moieties can favor hole transport, while attaching strongly electron-withdrawing groups can favor electron transport. This modular approach allows for the rational design of organic semiconductors tailored for specific optoelectronic applications.
Ligand Design in Catalysis (General Principles, not specific catalytic reactions or performance)
In the field of coordination chemistry and catalysis, ligands play a critical role in controlling the reactivity and selectivity of a metal center. The design of a ligand involves tailoring its steric and electronic properties to achieve a desired catalytic outcome. The structure of this compound contains features that make it an interesting scaffold for ligand development.
The two nitrogen atoms within the pyrimidine ring possess lone pairs of electrons and can act as coordination sites for a metal ion, in a manner analogous to well-known bidentate ligands like 2,2'-bipyridine. mdpi.com The large biphenyl group provides significant steric bulk, which can be used to create a well-defined coordination pocket around the metal. This steric hindrance can influence substrate binding and enforce specific reaction pathways, potentially leading to higher selectivity in catalytic transformations.
Furthermore, the electronic properties of the ligand can be systematically modified. The chlorine atoms can be replaced with various substituents to modulate the electron density on the pyrimidine nitrogen atoms. Introducing electron-donating groups would increase the ligand's basicity and its σ-donating ability, while electron-withdrawing groups would decrease it. This fine-tuning of the ligand's electronic profile is essential for optimizing the performance of a metal catalyst. researchgate.net
Strategies for Combinatorial Chemistry and Diversity-Oriented Synthesis (DOS)
The structural architecture of this compound makes it a highly attractive scaffold for both combinatorial chemistry and diversity-oriented synthesis (DOS). The key to its utility lies in the reactive nature of the two chlorine atoms on the pyrimidine ring, which can be sequentially and selectively displaced by a variety of nucleophiles. This allows for the systematic introduction of diverse chemical functionalities, leading to the generation of large and structurally varied compound libraries.
In the context of combinatorial chemistry, the primary goal is to produce a large number of compounds in a parallel fashion to identify molecules with a specific biological activity. For this compound, a common strategy would involve a two-step nucleophilic aromatic substitution (SNAr). The two chlorine atoms at the C2 and C6 positions of the pyrimidine ring exhibit differential reactivity, which can be exploited for selective substitution. Typically, the chlorine at the C6 position is more susceptible to nucleophilic attack than the one at the C2 position. This differential reactivity allows for a stepwise approach to library synthesis.
A hypothetical combinatorial library synthesis could be initiated by reacting this compound with a diverse set of primary or secondary amines under milder conditions to achieve monosubstitution, primarily at the C6 position. Subsequently, the remaining chlorine atom at the C2 position can be substituted by a different set of nucleophiles under more forcing conditions. This approach, often referred to as a "split-and-pool" synthesis, can rapidly generate a vast number of distinct compounds.
Table 1: Exemplar Building Blocks for Combinatorial Library Synthesis based on this compound
| R1 (Nucleophile for C6) | R2 (Nucleophile for C2) | Resulting Compound Class |
| Aniline derivatives | Alkyl amines | 2-Alkylamino-4-([1,1'-biphenyl]-4-yl)-6-arylaminopyrimidines |
| Benzylamines | Heterocyclic amines | 4-([1,1'-Biphenyl]-4-yl)-2-(heterocyclyl)amino-6-benzylaminopyrimidines |
| Alkyl thiols | Aryl thiols | 2-Arylthio-4-([1,1'-biphenyl]-4-yl)-6-alkylthiopyrimidines |
| Phenols | Alcohols | 2-Alkoxy-4-([1,1'-biphenyl]-4-yl)-6-phenoxypyrimidines |
Diversity-oriented synthesis, on the other hand, aims to create a collection of structurally complex and diverse molecules that cover a broad region of chemical space. cam.ac.ukrsc.org The this compound scaffold can be utilized in DOS through the application of branching reaction pathways, where different reagents or reaction conditions direct the synthesis towards distinct molecular skeletons.
For instance, after a primary substitution at the C6 position, the introduction of a multifunctional building block at the C2 position could set the stage for subsequent intramolecular cyclization reactions. The nature of these cyclizations would be dictated by the functionalities present in the second building block, leading to a variety of fused heterocyclic systems. This strategy allows for the generation of skeletal diversity, a key goal of DOS. cam.ac.uk
Table 2: Potential Diversity-Oriented Synthesis Strategies from a Common Intermediate
| Common Intermediate | Reaction Condition/Reagent | Resulting Skeletal Class |
| 2-Amino-4-([1,1'-biphenyl]-4-yl)-6-(prop-2-yn-1-ylamino)pyrimidine | Gold or Platinum catalyst | Pyrrolo[2,3-d]pyrimidines |
| 2-Amino-4-([1,1'-biphenyl]-4-yl)-6-((2-vinylphenyl)amino)pyrimidine | Palladium-catalyzed intramolecular C-H activation | Pyrimido[4,5-b]quinolines |
| 2-((2-Hydroxyphenyl)amino)-4-([1,1'-biphenyl]-4-yl)-6-chloropyrimidine | Strong base (e.g., NaH) | Pyrimido[2,1-b] cam.ac.ukrsc.orgbenzoxazinones |
Future Perspectives and Unexplored Research Avenues
The unique combination of a biphenyl moiety and a reactive dichloropyrimidine core in this compound opens up numerous avenues for future research in both medicinal chemistry and materials science.
In medicinal chemistry, the biphenyl-pyrimidine scaffold is a well-established pharmacophore found in a variety of kinase inhibitors. The biphenyl group can effectively occupy hydrophobic pockets in the ATP-binding site of many kinases, while the pyrimidine core serves as a versatile anchor for establishing key hydrogen bond interactions. Future research could focus on developing libraries of derivatives of this compound as potential inhibitors of novel kinase targets implicated in cancer, inflammatory diseases, and neurodegenerative disorders. Furthermore, the structural similarity of this scaffold to some non-nucleoside reverse transcriptase inhibitors (NNRTIs) suggests its potential as a starting point for the development of new anti-HIV agents. nih.gov
The field of materials science presents another exciting frontier for this compound. Biphenyl derivatives are known for their interesting photophysical properties and are often used in the development of organic light-emitting diodes (OLEDs), liquid crystals, and organic semiconductors. The pyrimidine core, being an electron-deficient system, can be used to tune the electronic properties of the resulting materials. Future work could explore the synthesis of polymers and dendrimers incorporating the 4-([1,1'-biphenyl]-4-yl)pyrimidine unit for applications in organic electronics. The introduction of various substituents on the pyrimidine ring could modulate the emission wavelengths and quantum yields of these materials.
Table 3: Potential Research Directions and Applications
| Research Area | Focus | Potential Application |
| Medicinal Chemistry | Kinase inhibitor discovery | Anticancer, anti-inflammatory therapies |
| Medicinal Chemistry | Antiviral drug development | HIV treatment (NNRTIs) |
| Materials Science | Organic electronics | Organic Light-Emitting Diodes (OLEDs) |
| Materials Science | Supramolecular Chemistry | Liquid crystals, sensors |
| Agrochemicals | Herbicide development | Acetohydroxyacid synthase (AHAS) inhibitors mdpi.com |
Unexplored research avenues also include the investigation of this scaffold in the development of probes for chemical biology to study specific protein-protein interactions or as a component in metal-organic frameworks (MOFs) for catalysis and gas storage applications. The versatility of the 2,6-dichloropyrimidine core allows for the attachment of a wide range of functional groups, making it an ideal platform for creating multifunctional molecules with tailored properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-([1,1'-Biphenyl]-4-yl)-2,6-dichloropyrimidine in high yield and purity?
- Methodological Answer: The Suzuki–Miyaura cross-coupling reaction is a robust method for synthesizing this compound. Key steps include:
- Using (4-bromophenyl)-4,6-dichloropyrimidine as a precursor and biphenyl boronic acid derivatives as coupling partners.
- Employing water as a solvent to optimize reaction efficiency and minimize side products.
- Validating the reaction pathway through computational frequency calculations to confirm structural minima and avoid kinetic byproducts .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm aromatic proton environments and substitution patterns.
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and isotopic distribution.
- X-ray Crystallography: For unambiguous structural confirmation, particularly to resolve steric effects from the biphenyl moiety.
- Cross-referencing with PubChem data (e.g., SMILES:
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)Cl) ensures consistency in structural assignments .
Q. What safety protocols are essential when handling chlorinated intermediates during synthesis?
- Methodological Answer:
- Use personal protective equipment (PPE) , including nitrile gloves and fume hoods, to avoid dermal/ocular exposure.
- Implement chlorinated waste segregation to prevent environmental contamination.
- Monitor air quality for volatile chlorinated byproducts using gas chromatography-mass spectrometry (GC-MS) .
Advanced Research Questions
Q. How do structural modifications to the pyrimidine or biphenyl moieties influence the compound's biological activity?
- Methodological Answer: Comparative structure-activity relationship (SAR) studies reveal:
- Pyrimidine Substitutions: Introducing electron-withdrawing groups (e.g., Cl at positions 2 and 6) enhances electrophilic reactivity, potentially improving binding to biological targets.
- Biphenyl Modifications: Adding substituents like methyl or methoxy groups alters steric bulk, affecting membrane permeability (e.g., analogs with piperidine rings show antidepressant activity, while chlorophenyl substitutions exhibit anticancer properties) .
- Experimental Design: Use in vitro assays (e.g., enzyme inhibition, cell viability) to quantify activity changes.
Q. What computational methods validate the structural integrity and electronic properties of synthesized this compound?
- Methodological Answer:
- Frequency Calculations: Perform post-optimization frequency analyses (e.g., using Gaussian software) to confirm the absence of imaginary frequencies, ensuring structures are energy minima .
- Electrostatic Potential Mapping: Visualize electron density distributions with GaussView or CYLview to predict reactive sites for further functionalization .
- Docking Simulations: Model interactions with biological targets (e.g., kinases) to rationalize observed activity and guide SAR.
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer:
- Comparative SAR Analysis: Systematically vary substituents (e.g., replacing pyrimidine with pyridine) and test across standardized assays (e.g., IC50 determinations). For example, Compound C (pyridine analog) showed antimicrobial effects, while the pyrimidine core in the target compound may favor kinase inhibition .
- Data Triangulation: Cross-validate results using orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. cellular assays for functional activity).
- Meta-Analysis: Review computational and experimental data to identify outliers (e.g., solvent effects in activity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
